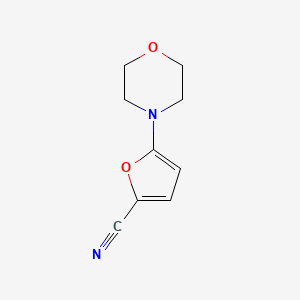

5-Morpholinofuran-2-carbonitrile

Description

5-Morpholinofuran-2-carbonitrile is a heterocyclic compound featuring a furan core (a five-membered aromatic ring with one oxygen atom) substituted at position 5 with a morpholine group (a six-membered saturated ring containing one oxygen and one nitrogen atom) and at position 2 with a carbonitrile (-CN) group. The morpholine moiety enhances solubility and modulates electronic effects, while the carbonitrile group contributes to polar interactions and serves as a reactive handle in further derivatization .

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

5-morpholin-4-ylfuran-2-carbonitrile |

InChI |

InChI=1S/C9H10N2O2/c10-7-8-1-2-9(13-8)11-3-5-12-6-4-11/h1-2H,3-6H2 |

InChI Key |

LCGYKYZXINBXRE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(O2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholinofuran-2-carbonitrile typically involves the formation of the furan ring followed by the introduction of the morpholine and nitrile groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide can yield substituted furan derivatives .

Industrial Production Methods: Industrial production of 5-Morpholinofuran-2-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Morpholinofuran-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Amines.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Morpholinof

Comparison with Similar Compounds

Core Heterocycle and Substituent Effects

a. Furan vs. Dihydrothiophene/Thiophene Analogs

- 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile (): Core Structure: Partially saturated dihydrothiophene ring (with sulfur) vs. aromatic furan in the target compound. Substituents: Morpholine at position 2 and carbonitrile at position 3. The dihydrothiophene ring is planar, with a dihedral angle of 92.8° between the morpholine plane and the heterocycle .

- (5-Morpholinothiophen-2-yl)methanol (): Core Structure: Thiophene (sulfur-containing aromatic ring) vs. furan. Substituents: Morpholine at position 5 and a hydroxymethyl (-CH2OH) group at position 2. Implications: Thiophene’s higher electron density (due to sulfur’s larger atomic size) may increase nucleophilicity compared to furan derivatives .

b. Chromene and Cyclohexene Derivatives

- 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile (): Core Structure: Cyclohexene fused with a furyl group vs. simple furan. Substituents: Amino (-NH2) and oxo (=O) groups on the cyclohexene ring. Implications: The fused system introduces steric hindrance and additional hydrogen-bonding sites, differing from the planar furan-morpholine arrangement .

- Chromene Derivatives (): Core Structure: Benzopyran (chromene) with amino, hydroxy, and carbonitrile substituents. Substituents: Example: Compound 1E (4-(4-methylphenyl)-substituted chromene). Implications: Extended conjugation in chromenes enhances UV absorption and may influence biological activity compared to smaller furan systems .

Physical and Spectral Properties

Structural Conformation and Reactivity

- Planarity and Dihedral Angles : The dihydrothiophene derivative () exhibits near-orthogonal alignment between the morpholine and heterocycle planes (92.8°), which may sterically hinder interactions at the carbonitrile group . In contrast, the furan-based target compound likely has a more coplanar arrangement, enhancing conjugation.

- Electronic Effects: The electron-withdrawing –CN group in 5-Morpholinofuran-2-carbonitrile may activate the furan ring for electrophilic substitution, whereas the dihydrothiophene analog’s saturation reduces such reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.